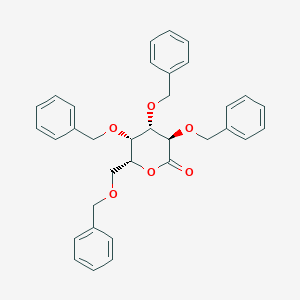
5,6-Diamino-4-thiouracil
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5,6-diamino-4-thiouracil derivatives involves a variety of chemical reactions, including condensation and cyclization processes. A notable method includes the reaction of 6-amino-1,3-disubstituted uracils with thiourea to yield stable thioformyluracils, demonstrating the versatility of uracil derivatives in synthesizing thiouracil compounds under various conditions (Hirota et al., 1996).
Molecular Structure Analysis
The molecular structure of 5,6-diamino-4-thiouracil derivatives has been elucidated using techniques such as X-ray crystallography. These compounds typically exhibit planar structures with distinct conformations for the amino groups. The nitrogen atoms in the amino groups show varying degrees of sp3 and sp2 hybridization, affecting the compound's overall stability and reactivity (Hueso-Ureña et al., 1997).
Chemical Reactions and Properties
5,6-Diamino-4-thiouracil derivatives participate in various chemical reactions, contributing to their diverse chemical properties. These reactions include transformations into 2-thiocytosines, 2,4-diaminopyrimidines, and pyrimido[4,5-d]pyrimidines, showcasing the compound's ability to undergo ring transformations and form novel pyrimidine structures (Hirota et al., 1991).
Physical Properties Analysis
The physical properties of 5,6-diamino-4-thiouracil derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents. These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
Chemically, 5,6-diamino-4-thiouracil derivatives exhibit a range of reactivities due to the presence of amino and thiocarbonyl groups. These functionalities enable the compound to engage in hydrogen bonding, nucleophilic substitutions, and electrochemical reactions, contributing to its utility in various chemical contexts. For instance, the polarographic behavior of 4-thiouracil derivatives highlights their electrochemical properties and potential applications in studying tRNA structure (Wrona et al., 1976).
Aplicaciones Científicas De Investigación
Precursor in Synthesis of Purines and Azapurines
5,6-diamino-4-thiouracil is utilized as a precursor for synthesizing purines and azapurines, which are crucial in biochemical reactions and nucleic acid formation (Shishoo et al., 1999).
Reagent for Synthesizing Tetrahydropurines
It serves as a useful reagent for synthesizing various 3-methyl-6-oxo-2-thioxo-1,2,3,6-tetrahydropurines and their derivatives (Yoneda et al., 1992).
Bifunctional Chelating Ligand
The compound is a bifunctional chelating ligand that can form complementary intermolecular hydrogen bonds, making it promising for specific binding to water-soluble biomolecules with complementary hydrogen-bonding sites (Ulvenlund et al., 1998).
Drug Delivery System Component
Graphene oxide bonded with 1-benzyl-5,6-diamino-2-thiouracil could be used in drug delivery systems for treating certain diseases (Dikmen, 2019).
Antithyroid Activity
Derivatives of 5-halogeno-2-thiouracil have demonstrated antithyroid activity, affecting thyroid weight and iodine levels in rats (Barrett et al., 1951).
Preliminary Anti-Cancer Testing
5-Phenyl-5, 6-diaminouracil derivatives have shown potential in preliminary anti-cancer testing (Kishikawa & Yuki, 1966).
Photoreactivity Studies
2,4-dithiouracil, a related compound, has increased photoreactivity and strong near-visible absorption, making it a candidate for developing RNA-targeted photocrosslinking and phototherapeutic agents (Pollum et al., 2015).
Tumor Pigment Incorporation
2-thiouracil rapidly incorporates into tumor pigment, affecting melanogenesis and forming complex addition products (Napolitano et al., 1996).
Propiedades
IUPAC Name |
5,6-diamino-4-sulfanylidene-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c5-1-2(6)7-4(9)8-3(1)10/h5H2,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWCTUJSEWZPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586347 | |
| Record name | 5,6-Diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-4-thiouracil | |
CAS RN |
40848-33-7 | |
| Record name | 5,6-Diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)

![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)


